2-(2,4-dichlorophenyl)-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds closely related to 2-(2,4-dichlorophenyl)-6-methyl-4H-chromen-4-one primarily involves their synthesis and structural characterization. The synthesis of these compounds involves various chemical reactions that result in chromen-4-one derivatives with potential pharmacological activities. For instance, the synthesis and structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one were determined, showcasing the compound's crystal structure and the formation of linear chains through p-p stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, the synthesis of 4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one provided insights into the compound's molecular structure and highlighted the importance of intramolecular hydrogen bonds and C—H⋯O interactions in stabilizing the molecular structure (Narayanan, Kamalraja, Perumal, & Sethusankar, 2013).
Catalytic Properties and Chemical Reactions
The novel polystyrene-supported TBD catalysts have been used in Michael additions for the synthesis of Warfarin and its analogues, demonstrating the efficiency of these catalysts in organic synthesis processes (Alonzi et al., 2014). This showcases the potential of this compound derivatives in facilitating chemical reactions for the production of medically relevant compounds.
Environmental and Sustainable Chemistry
Research on TiO2 NPs-Coated Carbone Nanotubes highlighted their use as a green and efficient catalyst for the synthesis of benzopyrano[b][1]benzopyran-6-ones and xanthenols in water, demonstrating the compound's role in promoting environmentally friendly chemical reactions (Abdolmohammadi, 2018). This aligns with the growing emphasis on sustainable practices in chemical research and development.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-2-5-15-12(6-9)14(19)8-16(20-15)11-4-3-10(17)7-13(11)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOFLLIVYCQOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.